3,3-dicyclopropylpropanoic Acid

Übersicht

Beschreibung

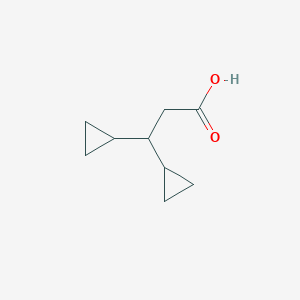

3,3-Dicyclopropylpropanoic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by the presence of two cyclopropyl groups attached to the third carbon of a propanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dicyclopropylpropanoic acid typically involves the reaction of cyclopropylmethyl ketone with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dicyclopropylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The cyclopropyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Dicyclopropylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

- Cyclopropylpropanoic acid

- Cyclopropylacetic acid

- Cyclopropylmethanol

Comparison: 3,3-Dicyclopropylpropanoic acid is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties compared to similar compounds.

Biologische Aktivität

3,3-Dicyclopropylpropanoic acid is a compound of growing interest in the field of medicinal chemistry and agricultural science due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its two cyclopropyl groups attached to a propanoic acid backbone. The molecular formula is , with a molecular weight of approximately 158.21 g/mol. The presence of cyclopropyl moieties contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Cyclopropyl Groups : Cyclopropyl groups can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

- Carboxylic Acid Formation : The final step involves converting the resulting cyclopropyl derivatives into carboxylic acids via oxidation or hydrolysis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Sarma et al. (2008) demonstrated that organotin(IV) derivatives of cyclopropane carboxylic acids, including dicyclopropyl derivatives, showed promising antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Candida albicans |

| Organotin derivative | 10 | Aspergillus niger |

Ethylene Response Inhibition

One of the notable applications of this compound is its role as an ethylene antagonist in plants. Ethylene is a plant hormone that regulates various growth processes including fruit ripening and leaf senescence. Research has shown that compounds similar to this compound can inhibit ethylene responses effectively.

A case study on wheat crops demonstrated that the application of this compound increased grain yield by delaying leaf senescence, thereby enhancing photosynthetic efficiency during critical growth phases (Xia et al., 2020).

Case Studies

- Wheat Yield Enhancement : A field trial conducted in China assessed the impact of this compound on wheat yield. The results indicated a 15% increase in grain yield compared to untreated control groups.

- Antifungal Efficacy : A laboratory study evaluated the antifungal properties of various organotin derivatives including those derived from this compound. The results confirmed significant antifungal activity against pathogenic fungi responsible for crop diseases.

Eigenschaften

IUPAC Name |

3,3-dicyclopropylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAJBRHCEIFMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.